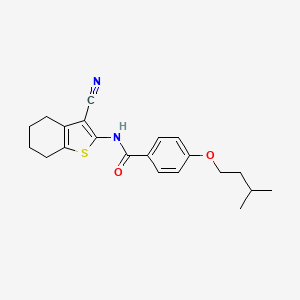

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide” is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiophene ring, a cyano group, and a methylbutoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide” typically involves multi-step organic reactions. The starting materials may include benzothiophene derivatives, cyano compounds, and benzamides. Common synthetic routes may involve:

Formation of the benzothiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

Introduction of the cyano group: This step may involve nucleophilic substitution reactions using cyanide sources.

Attachment of the methylbutoxy group: This can be done through etherification reactions using appropriate alkyl halides.

Formation of the benzamide structure: This step may involve amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may target the cyano group to form amines.

Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

2.1 Anti-inflammatory Properties

Research has indicated that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide exhibits anti-inflammatory properties. In silico studies have suggested its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory pathways . The compound's ability to modulate inflammatory responses makes it a candidate for further exploration in treating conditions like arthritis and asthma.

2.2 Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves targeting specific signaling pathways associated with cell proliferation and survival .

Case Study 1: Inhibition of 5-Lipoxygenase

A study conducted on the anti-inflammatory effects of the compound demonstrated significant inhibition of 5-lipoxygenase activity in vitro. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to greater inhibition of leukotriene synthesis, which is implicated in various inflammatory diseases .

Case Study 2: Antitumor Activity

In another research effort focused on cancer therapeutics, this compound was tested against several cancer cell lines. The findings revealed that the compound not only reduced cell viability but also enhanced the effects of conventional chemotherapeutic agents when used in combination therapy .

Mechanism of Action

The mechanism of action of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide” depends on its specific interactions with molecular targets. These may include:

Enzyme inhibition: The compound may bind to the active site of enzymes, inhibiting their activity.

Receptor binding: The compound may interact with cellular receptors, modulating signal transduction pathways.

Pathways involved: The specific pathways affected by the compound may include metabolic pathways, signaling cascades, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

- Structural uniqueness : The presence of the benzothiophene ring and the specific substituents make this compound unique.

- Chemical properties : The combination of functional groups (cyano, methylbutoxy, benzamide) imparts distinct chemical reactivity and biological activity.

This outline provides a comprehensive overview of the compound “This compound”

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide is a compound of interest due to its selective inhibition of certain kinases, particularly JNK2 and JNK3. The biological activity of this compound has been explored in various studies, revealing its potential therapeutic applications in diseases linked to the mitogen-activated protein kinase (MAPK) signaling pathways.

- Chemical Formula : C20H24N2OS

- Molecular Weight : 332.4 g/mol

- CAS Number : 312917-14-9

- Appearance : Tan solid

- Solubility : Soluble in DMSO (10 mg/ml)

This compound functions primarily as a selective inhibitor of JNK2 and JNK3 kinases. The compound exhibits high potency with pIC50 values of 6.5 for JNK2 and 6.7 for JNK3, indicating strong binding affinity and effectiveness in inhibiting these targets. Notably, it shows no significant activity against JNK1 or other MAPK family members such as p38α and ERK2 .

Biological Activity Data

| Target Kinase | pIC50 Value | Selectivity |

|---|---|---|

| JNK2 | 6.5 | Selective |

| JNK3 | 6.7 | Selective |

| JNK1 | No activity | - |

| p38α | No activity | - |

| ERK2 | No activity | - |

Study 1: Inhibition of JNK Pathway

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers identified this compound as a potent inhibitor of JNK kinases. The unique binding mode was elucidated through X-ray crystallography, demonstrating how the cyano group interacts with the ATP-binding site's hinge region .

Study 2: Therapeutic Implications

Another investigation focused on the therapeutic implications of inhibiting JNK pathways in inflammatory diseases. The findings suggested that compounds like this compound could provide a novel approach to treating conditions such as rheumatoid arthritis and neurodegenerative disorders by modulating inflammatory responses .

Toxicological Profile

The compound has undergone preliminary toxicity assessments. It showed moderate potential for Ames test toxicity but was classified as non-carcinogenic based on current data. Further studies are warranted to fully evaluate its safety profile in vivo .

Properties

Molecular Formula |

C21H24N2O2S |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide |

InChI |

InChI=1S/C21H24N2O2S/c1-14(2)11-12-25-16-9-7-15(8-10-16)20(24)23-21-18(13-22)17-5-3-4-6-19(17)26-21/h7-10,14H,3-6,11-12H2,1-2H3,(H,23,24) |

InChI Key |

TYWFRQGDTBWHDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.